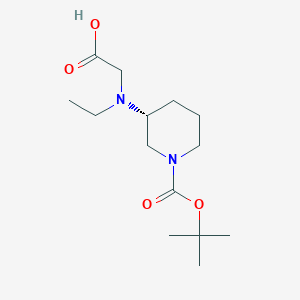

(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Description

“(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester” is a chiral piperidine derivative featuring a tert-butyl ester protective group and a carboxymethyl-ethyl-amino substituent at the 3-position of the piperidine ring. The tert-butyl ester group enhances stability during synthetic processes, while the carboxymethyl-ethyl-amino moiety may contribute to solubility and binding interactions in biological systems .

Properties

IUPAC Name |

2-[ethyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)11-7-6-8-16(9-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZIWOHZJJBVRP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxymethyl-Ethyl-Amino Group: This step involves the functionalization of the piperidine ring with the carboxymethyl-ethyl-amino group, often through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester” with structurally related piperidine derivatives, focusing on substituents, molecular properties, and functional roles.

Key Structural and Functional Insights

Substituent Effects: The carboxymethyl-ethyl-amino group in the target compound distinguishes it from analogs with amino-propionyl (e.g., ) or chloro-acetylamino (e.g., ) substituents. The tert-butyl ester in the target compound is a common protective group shared with other analogs (e.g., ), but its replacement with a benzyl ester () alters synthetic pathways and stability.

Stereochemical Considerations :

- All listed compounds are chiral, with the (R)-configuration at the piperidine 3-position. This stereochemistry is critical for interactions with biological targets, such as enzymes or receptors .

Applications: While the target compound is primarily an intermediate (), analogs like (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester () are used in peptide synthesis due to their hydrogen-bonding capabilities. The chloro-substituted analog () serves as a reactive intermediate for further functionalization, contrasting with the discontinued cyclopropyl-amino variant ().

Research Findings

- Commercial Viability: Compounds like (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester () were discontinued, suggesting market preferences for intermediates with broader applicability (e.g., ).

Biological Activity

(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its piperidine ring structure, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H30N2O4

- Molecular Weight : 314.42 g/mol

- CAS Number : 1353983-59-1

The compound features a carboxymethyl group and a tert-butyl ester, which contribute to its stability and solubility in biological systems.

The biological activity of (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as bone resorption and inflammation.

1. Inhibition of Cathepsin K

Recent studies have indicated that derivatives of piperidine compounds can inhibit cathepsin K (Cat K), an enzyme crucial for bone resorption. Cat K is predominantly expressed in osteoclasts and plays a significant role in conditions like osteoporosis.

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| F-12 | 13.52 | Potent inhibitor |

| H-9 | 20.46 ± 3.67 | Comparable to MIV-711 |

| MIV-711 | 21.73 ± 3.18 | Positive control |

In vitro assays demonstrated that the compound's derivatives exhibited moderate to strong inhibitory activity against Cat K, suggesting potential use in treating osteoporosis by reducing bone resorption .

2. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are beneficial in treating conditions characterized by excessive inflammation. The mechanisms involve modulation of cytokine release and inhibition of inflammatory pathways.

Case Study 1: Osteoporosis Treatment

A study focused on the synthesis and evaluation of novel piperidine derivatives showed that compounds similar to (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester effectively reduced CTX-I levels, a marker for bone resorption, in RAW264.7 cells. The results indicated that these compounds could potentially serve as therapeutic agents for osteoporosis by inhibiting bone resorption processes .

Case Study 2: Enzyme Inhibition

In another study, various piperidine derivatives were screened for their inhibitory effects on Cat K. The findings revealed that modifications to the piperidine structure significantly enhanced their inhibitory potency, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.